2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a nitro group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the chlorobenzamide derivative under suitable conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and thiadiazole ring are key functional groups that interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2-dimethylpropyl)acetamide
- 2-chloro-N,N-dimethylpropylamine
- 2-chloro-N,2-dimethylpropanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide stands out due to the presence of the thiadiazole ring and nitro group, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H15ClN4O3S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C14H15ClN4O3S/c1-14(2,3)7-11-17-18-13(23-11)16-12(20)9-6-8(19(21)22)4-5-10(9)15/h4-6H,7H2,1-3H3,(H,16,18,20) |
InChI Key |
HPLFAUNVDHAXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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